molecular formula C13H20N2 B3059852 ((R)-1-Benzyl-piperidin-3-yl)-methyl-amine CAS No. 1354011-07-6

((R)-1-Benzyl-piperidin-3-yl)-methyl-amine

Cat. No.: B3059852
CAS No.: 1354011-07-6
M. Wt: 204.31
InChI Key: XYFAEHZVQWTOPH-CYBMUJFWSA-N
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Description

Nomenclature and Chemical Identification of the Compound

IUPAC Name and Common Synonyms

The formal designation for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (R)-(1-Benzylpiperidin-3-yl)methanamine . While the initially mentioned "((R)-1-Benzyl-piperidin-3-yl)-methyl-amine" is used, "methanamine" is the more precise term for the -CH2NH2 group attached to the piperidine (B6355638) ring.

Common synonyms found in chemical literature and databases include:

(3R)-1-(Phenylmethyl)-3-piperidinemethanamine

[(3R)-1-Benzylpiperidin-3-yl]methanamine

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service (CAS) has assigned the registry number 290363-59-6 to this compound. Its molecular formula is C13H20N2 .

IdentifierValue
IUPAC Name(R)-(1-Benzylpiperidin-3-yl)methanamine
CAS Registry Number290363-59-6
Molecular FormulaC13H20N2

Stereochemical Designation and Absolute Configuration

The "(R)" in the compound's name signifies its specific stereochemistry. This designation indicates the absolute configuration of the chiral center at the 3-position of the piperidine ring, as determined by the Cahn-Ingold-Prelog priority rules. This stereochemical purity is often crucial for the compound's intended biological activity and its efficacy as a building block in asymmetric synthesis.

Significance of Piperidine Derivatives in Contemporary Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.netpharmjournal.runbinno.combohrium.com Its prevalence is due to several key factors:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse molecular architectures.

Pharmacokinetic Properties: The inclusion of a piperidine moiety can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activity: Piperidine derivatives are integral components of a wide array of pharmaceuticals, exhibiting activities such as anticancer, antiviral, antimicrobial, and antihypertensive properties. researchgate.net

The benzyl (B1604629) group attached to the piperidine nitrogen in the title compound serves to protect the amine and can influence the molecule's lipophilicity, potentially affecting its interaction with biological targets.

Overview of Research Trajectories for the Chemical Compound

The primary research trajectory for this compound is its application as a key chiral intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. google.comnih.gov Its value lies in providing a pre-defined stereocenter and a versatile piperidine scaffold.

Detailed research findings indicate its role in the following areas:

Synthesis of Cholinesterase Inhibitors: This compound has been utilized as a building block in the development of novel cholinesterase inhibitors. nih.gov These inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The (R)-configuration of the compound is often essential for achieving the desired potency and selectivity for the target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Intermediate for Janus Kinase (JAK) Inhibitors: Patent literature reveals the use of closely related derivatives in the synthesis of Tofacitinib, a Janus kinase inhibitor used to treat autoimmune diseases. google.com While not the exact molecule, this highlights the utility of the benzyl-protected piperidine scaffold in constructing complex therapeutic agents. The synthesis often involves the resolution of a racemic mixture to obtain the desired stereoisomer, underscoring the importance of the chiral nature of compounds like this compound. google.com

Research AreaSpecific ApplicationSignificance
Alzheimer's Disease ResearchBuilding block for novel cholinesterase inhibitorsProvides a key chiral scaffold for developing potent and selective enzyme inhibitors. nih.gov
Autoimmune Disease ResearchIntermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib)Demonstrates the utility of the benzyl-protected piperidine core in creating complex immunomodulatory drugs. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzyl-N-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFAEHZVQWTOPH-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243766
Record name (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354011-07-6
Record name (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354011-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for R 1 Benzyl Piperidin 3 Yl Methyl Amine and Its Analogs

Established Synthetic Pathways for the Core Structure

Established synthetic routes to benzylpiperidine cores often rely on the functionalization of pre-existing piperidine (B6355638) or pyridine (B92270) rings. These methods are valued for their reliability and scalability.

Reductive Amination Approaches for Piperidine Ring Functionalization

Reductive amination is a cornerstone method for the synthesis of amines and is widely applied to the functionalization of piperidinones. This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of synthesizing analogs of ((R)-1-Benzyl-piperidin-3-yl)-methyl-amine, a common starting material is a 1-benzyl-piperidin-3-one derivative.

The synthesis of the related compound (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine often employs the reductive amination of 1-benzyl-4-methylpiperidin-3-one (B104484) with methylamine (B109427). quickcompany.ingoogle.com The reaction is typically facilitated by a Lewis acid, such as Titanium(IV) isopropoxide, which activates the carbonyl group towards nucleophilic attack by the amine. quickcompany.ingoogle.com Following the formation of the iminium intermediate, a reducing agent is introduced to afford the final product. A variety of reducing agents can be employed, each with its own advantages regarding reactivity and handling. quickcompany.ingoogle.com

Reducing AgentLewis Acid CatalystSolvent(s)Key FeaturesReference(s)
Sodium borohydride (B1222165)Titanium(IV) isopropoxideMethanol, WaterCommon and cost-effective reducing agent. quickcompany.ingoogle.com
Sodium cyanoborohydride-MethanolMilder reducing agent, selective for imines over ketones. quickcompany.in
Sodium triacetoxyborohydride (B8407120)--Extremely moisture-sensitive, often used in sealed tube reactions which can be difficult to scale up. quickcompany.ingoogle.comgoogleapis.comgoogle.com quickcompany.ingoogle.comgoogleapis.comgoogle.com

This approach is highly versatile, allowing for the introduction of various substituents on the piperidine ring and the amine nitrogen by selecting the appropriate ketone and amine starting materials. The final stereochemistry is often controlled through chiral resolution of the racemic product using agents like Ditoluoyl (L)-tartaric acid. quickcompany.ingoogle.com

Pyridine Ring Reduction Strategies in Benzylpiperidine Synthesis

The catalytic hydrogenation of pyridine derivatives is a fundamental and direct strategy for the synthesis of the piperidine core. nih.gov This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring, typically under hydrogen pressure and in the presence of a metal catalyst. researchgate.net However, this process can require harsh conditions, including high temperatures and pressures. nih.govpatsnap.com

Recent advancements have focused on developing more efficient and milder catalytic systems. nih.govpatsnap.comchemrxiv.org Various transition metals have been shown to be effective for this transformation.

Catalysts for Pyridine Hydrogenation:

Ruthenium and Rhodium: Used in both heterogeneous and homogeneous catalysis, often providing high yields. nih.govdicp.ac.cn Rhodium catalysts, in particular, have been used in asymmetric transfer hydrogenation to produce chiral piperidines. dicp.ac.cn

Palladium: A common heterogeneous catalyst (e.g., Pd/C) used for hydrogenation reactions. acs.orgorganic-chemistry.org

Iridium: Effective for stereoselective catalytic hydrogenation, particularly for asymmetric synthesis. nih.govchemrxiv.org

Cobalt and Nickel: Also employed as nanocatalysts for pyridine hydrogenation. nih.gov

An alternative multi-step strategy starting from a substituted pyridine has also been reported for the synthesis of 1-benzyl-4-methylpiperidin-3-one, a key precursor for reductive amination. quickcompany.ingoogle.com This pathway involves:

N-acylation of 3-amino-4-methylpyridine.

Quaternization of the pyridine nitrogen with a benzyl (B1604629) halide.

Partial reduction of the quaternized pyridine ring using a reducing agent like sodium borohydride to yield a tetrahydropyridine (B1245486) derivative.

Hydrolysis of the enamine intermediate in the presence of acid to afford the desired 1-benzyl-4-methylpiperidin-3-one. quickcompany.ingoogle.com

This sequence highlights a strategic approach where the benzyl group is introduced early, and the piperidine ring is formed through a controlled reduction of a pyridine precursor.

Horner-Wadsworth-Emmons Reaction in Related Scaffold Construction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, typically producing E-alkenes with high stereoselectivity. wikipedia.org While not a primary method for constructing the piperidine ring itself, it is utilized for the functionalization of pre-formed piperidine scaffolds.

The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of piperidine chemistry, this reaction has been applied to 4-oxopiperidines (ketones within the piperidine ring). For instance, the HWE reaction of chiral 2-substituted-4-oxopiperidines has been investigated, revealing unexpected epimerization at the C2 position under certain conditions. nih.gov This highlights the importance of understanding the mechanistic nuances when applying this reaction to complex, chiral systems.

Furthermore, the HWE reaction has been used to introduce complex side chains onto piperidine-containing structures. A notable example is the synthesis of a bispidine derivative (a bicyclic structure containing two piperidine rings) where the HWE reaction between a bispidinone and a radical-labeled phosphonate reagent was used to install a paramagnetic moiety at the 9-position. researchgate.net This demonstrates the utility of the HWE reaction in creating functionalized piperidine-based molecules for specialized applications.

Advanced Synthetic Transformations for Piperidine Ring Formation

Beyond the classical methods, more advanced strategies for the de novo construction of the piperidine ring have been developed. These methods often offer greater control over the substitution pattern and stereochemistry of the final product.

Hydrogenation and Reduction Methodologies for Piperidine Derivatization

As mentioned previously (Section 2.1.2), the hydrogenation of pyridines is a primary method for accessing the piperidine core. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in many cases, controlling stereoselectivity. nih.govdicp.ac.cnacs.org

Comparison of Hydrogenation Approaches:

MethodCatalyst TypeConditionsKey FeaturesReference(s)
Heterogeneous Catalysis Pd/C, Rh/C, Ru/CHigh H₂ pressure, elevated temperatureRobust, scalable, catalyst is easily separated. patsnap.comacs.orgorganic-chemistry.org
Homogeneous Catalysis [RhCp*Cl₂]₂, Iridium(I) complexesMilder conditions, often uses H₂ source like formic acidHigh selectivity, tunable ligands for asymmetric synthesis. nih.govdicp.ac.cn
Transfer Hydrogenation RuCl₃·xH₂OH₃N-BH₃ (hydrogen source)Avoids high-pressure H₂ gas, practical and useful. organic-chemistry.org

The development of asymmetric hydrogenation techniques has been particularly important for the synthesis of enantiomerically enriched piperidines. dicp.ac.cnacs.org This is often achieved using chiral ligands on homogeneous metal catalysts, which can induce facial selectivity during the reduction of a prochiral pyridine or intermediate enamine. For example, enantioenriched fluorinated piperidines have been synthesized through the diastereoselective hydrogenation of an oxazolidine-substituted pyridine, followed by cleavage of the chiral auxiliary. acs.org

Alkene Cyclization Approaches for Heterocycle Formation

Intramolecular cyclization of substrates containing both an amine (or a precursor) and an alkene is a powerful strategy for constructing the piperidine ring. These methods create the heterocyclic ring and can simultaneously install multiple stereocenters.

Several metal-catalyzed approaches have been developed:

Gold-Catalyzed Oxidative Amination: A gold(I) complex can catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines. This reaction involves the difunctionalization of the double bond with simultaneous N-heterocycle formation. nih.gov

Palladium-Catalyzed Asymmetric Aminoacetoxylation: A palladium catalyst with a specifically designed pyridine-oxazoline (Pyox) ligand can achieve a 6-endo aminoacetoxylation of unactivated alkenes. This provides a route to chiral β-acetoxylated piperidines with excellent enantioselectivity under mild conditions. organic-chemistry.org

Radical-mediated cyclizations also offer a pathway to piperidine rings. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov Another approach involves the radical cyclization via a 1,6-hydrogen atom transfer to form the piperidine ring. nih.gov These methods provide alternative disconnection strategies for accessing complex piperidine structures.

Radical-Mediated Amine Cyclization Techniques

Radical-mediated cyclization represents a powerful strategy for the construction of the piperidine core structure. These methods often proceed under mild conditions and exhibit tolerance to a variety of functional groups. The general approach involves the generation of a radical species, typically on a nitrogen or carbon atom, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne.

One common strategy is the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to form polysubstituted piperidines. rsc.org These reactions can be initiated by various means, including photoredox catalysis. For instance, an organic photoredox catalyst combined with a trialkylamine reductant can facilitate the formation of aryl radicals from linear aryl halide precursors. nih.gov These radicals can then undergo regioselective cyclization to furnish complex spiropiperidines. nih.gov The mechanism typically involves a single-electron transfer (SET) to the aryl halide, leading to the aryl radical, which then cyclizes. The reaction is terminated by a hydrogen-atom transfer (HAT) to deliver the final product. nih.gov

Cobalt catalysis has also been employed for the intramolecular radical cyclization of linear amino-aldehydes, proving effective for producing various piperidines. nih.gov Similarly, intramolecular radical C–H amination/cyclization can be achieved through electrolysis or copper catalysis, providing pathways to piperidines via 1,6-hydrogen atom transfer. nih.gov Another approach involves boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes, which delivers polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov This method is notable for its high modularity and atom economy. nih.gov

While powerful, these methods can present challenges. For example, in some cobalt-catalyzed cyclizations, competitive processes between radical rebound and 1,5-H-transfer can lead to the formation of linear alkene by-products alongside the desired piperidine. nih.gov

Table 1: Overview of Selected Radical-Mediated Cyclization Methods for Piperidine Synthesis

Method Catalyst/Initiator Precursor Type Key Features Ref.
Photoredox Catalysis Organic Photoredox Catalyst Linear Aryl Halides Mild conditions, metal-free, forms spirocyclic piperidines. nih.gov
Cobalt Catalysis Cobalt(II) Catalyst Linear Amino-aldehydes Good yields, but potential for linear by-products. nih.gov
Boronyl Radical Catalysis Diboron(4) compounds / 4-phenylpyridine 3-Aroyl Azetidines and Alkenes Metal-free, high diastereoselectivity, atom-economical. nih.gov

Asymmetric Synthesis and Chiral Resolution of Enantiopure this compound

The synthesis of the specific enantiomer this compound requires precise control of stereochemistry. This is achieved through two primary strategies: asymmetric synthesis, where the desired chirality is introduced during the reaction sequence, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric reduction of prochiral precursors, such as pyridinium (B92312) salts or tetrahydropyridines, is a highly effective method for establishing the stereocenters in the piperidine ring. Transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir) complexed with chiral ligands, are prominent in this field.

For instance, the asymmetric reduction of a 1-Benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide has been accomplished using a mixture of Ruthenium and Iridium-based chiral catalysts under hydrogenation conditions. quickcompany.ingoogleapis.com This approach can yield the desired (3R,4R)-piperidine derivative, although it may require high catalyst loading and high-pressure conditions, which can be challenging for large-scale production. quickcompany.ingoogleapis.com The choice of catalyst and conditions is critical to achieving high enantiomeric excess (ee) and diastereomeric ratio (dr). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a recognized strategy for accessing chiral piperidines. researchgate.net

When a chiral center is already present in a substrate, it can be used to direct the formation of new stereocenters in a diastereoselective manner. This strategy is widely employed in the synthesis of highly substituted piperidines.

One such approach involves the diastereoselective epoxidation of tetrahydropyridines. nih.govacs.org The stereochemistry of the substituents on the tetrahydropyridine ring can direct the approach of the epoxidizing agent to one face of the alkene, resulting in high face selectivity. acs.org The resulting epoxides are versatile intermediates that can be opened regioselectively by various nucleophiles to install additional functionality, creating densely substituted piperidinol products with multiple, well-defined stereocenters. nih.gov Another method involves the intramolecular reductive cyclization of the monoxime of a 1,5-diketone, which can produce N-hydroxypiperidines as a single diastereomer. ajchem-a.com These diastereoselective approaches are crucial for building complex piperidine structures from simpler, often achiral, starting materials. researchgate.net

Optical resolution is a classical and industrially important method for obtaining enantiopure compounds. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomeric salts using a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.

For the synthesis of enantiopure (1-benzyl-piperidin-3-yl)-methyl-amine and its analogs, chiral carboxylic acids are commonly used as resolving agents. A patent describes the resolution of racemic (1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine using di-p-toluoyl-L-tartaric acid (L-DTTA). google.com In this process, the racemic amine is dissolved in a suitable solvent, such as ethanol, and treated with L-DTTA. google.com One diastereomeric salt preferentially crystallizes from the solution, which can then be isolated. The desired enantiomer of the amine is subsequently liberated by treatment with a base. This method is also cited in improved process patents, highlighting its utility in producing the (3R,4R) isomer. googleapis.comgoogle.com

Table 2: Comparison of Chiral Resolving Agents for Amines

Resolving Agent Class Common Application Mechanism
Di-p-toluoyltartaric Acid (DTTA) Chiral Dicarboxylic Acid Resolution of racemic amines Forms diastereomeric salts with differing solubilities.
Dibenzoyl-L-tartaric acid Chiral Dicarboxylic Acid Resolution of racemic amines Forms diastereomeric salts with differing solubilities.
Camphorsulfonic acid Chiral Sulfonic Acid Resolution of racemic bases Forms diastereomeric salts with differing solubilities.

Rhodium-catalyzed asymmetric hydrogenation is a premier, atom-economical method for producing chiral amines from prochiral enamides. This technique has been specifically applied to the synthesis of enantioenriched 3-aminopiperidine derivatives. researchgate.net

The process involves the hydrogenation of an N-(1-benzylpiperidin-3-yl)-enamide substrate in the presence of a chiral rhodium catalyst. The choice of the chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity. researchgate.net Using ligands such as JoSoPhos, high yields (up to 92%) and excellent enantiomeric excesses (up to 96% ee after crystallization) have been reported for the targeted 3-aminopiperidine products. researchgate.net This method provides an efficient route to both enantiomers of the valuable 3-aminopiperidine core, depending on the chirality of the catalyst used. researchgate.net The substituent on the amide can influence the enantioselective outcome of the hydrogenation. researchgate.net Furthermore, rhodium-catalyzed [2+2+2] cycloadditions provide another powerful route to access substituted piperidine scaffolds in a catalytic and asymmetric fashion. nih.gov

Process Development and Scale-Up Considerations for this compound

Transitioning a synthetic route for this compound from a laboratory procedure to a large-scale industrial process introduces numerous challenges. Key considerations include cost of goods, safety, environmental impact, process robustness, and product purity.

Many literature syntheses for related piperidines rely on expensive reagents, hazardous materials, or difficult-to-scale procedures. For example, methods utilizing pyrophoric reagents like lithium aluminium hydride or sodium hydride, or explosive catalysts like platinum oxide, are discouraged on a plant scale due to safety risks. googleapis.com Similarly, reactions requiring sealed tubes or very high pressures are costly and unfavorable for scale-up. quickcompany.ingoogleapis.com Purification by column chromatography is also generally avoided in large-scale manufacturing due to solvent consumption and low throughput. googleapis.com

An improved, scalable process for a key analog, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, highlights several key process optimizations. googleapis.comgoogle.com The route begins with N-acylation of 3-Amino-4-methyl pyridine, followed by quaternization with a benzyl halide. A partial reduction with sodium borohydride, a safer reducing agent, is then performed. google.com Subsequent hydrolysis and a reductive amination using titanium(IV) isopropoxide and sodium borohydride yields the racemic product. googleapis.com This sequence avoids many of the pitfalls of earlier routes. The final step is the efficient optical resolution using Ditoluoyl-(L)-tartaric acid to isolate the desired (3R,4R) enantiomer. google.com A study focused on the synthesis of a similar compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, successfully optimized and scaled the process to produce 10-kg quantities, demonstrating the feasibility of such routes on an industrial scale. researchgate.net

The development of stable, crystalline intermediates is also crucial for ensuring purity and ease of handling on a large scale. For example, the formation of a stable isopropanol (B130326) solvate of a dibenzoyl-L-tartrate salt has been reported as a novel intermediate that facilitates the preparation of the target compound in high yield and high optical purity. google.com Recrystallization of such intermediates can significantly enhance chiral purity to >99.9% ee. google.com

Table 3: Compound Names Mentioned

Compound Name
This compound
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methyl-amine
1-Benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide
3-Amino-4-methyl pyridine
cis-N-Benzyl-3-methylamino-4-methylpiperidine
Di-p-toluoyl-L-tartaric acid (L-DTTA)
Dibenzoyl-L-tartaric acid
JoSoPhos
N-(1-benzylpiperidin-3-yl)-enamide
Isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate
Titanium(IV) isopropoxide
Sodium borohydride
Lithium aluminium hydride
Platinum oxide
Sodium hydride
4-phenylpyridine

Optimization of Reaction Conditions for Industrial Applications

The industrial synthesis of this compound and its analogs often involves the optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring operational safety and scalability. Key areas of optimization include the choice of reagents, catalysts, solvents, and reaction parameters such as temperature and pressure.

Reductive amination of a suitable ketone precursor, such as 1-benzyl-piperidin-3-one, with methylamine is a common strategy. The optimization of this reaction often focuses on the selection of the reducing agent. While powerful reducing agents like lithium aluminum hydride can be effective, their pyrophoric nature poses significant safety risks on a large scale. googleapis.com Milder and safer reducing agents such as sodium borohydride or sodium triacetoxyborohydride are often preferred in industrial settings; however, the latter can be moisture-sensitive and difficult to handle in large quantities. googleapis.com

An alternative approach involves the asymmetric hydrogenation of pyridine precursors. For instance, the asymmetric reduction of N-benzylpyridinium salts has been investigated. dicp.ac.cn Optimization of this process involves screening different chiral catalysts, hydrogen sources (e.g., hydrogen gas, formic acid/triethylamine mixture), and reaction conditions to achieve high enantioselectivity and yield. dicp.ac.cn However, the use of expensive heavy metal catalysts, such as rhodium complexes, can be a significant cost driver in large-scale production. google.com

Biocatalytic methods, utilizing enzymes like transaminases, have emerged as a promising green and sustainable alternative. google.comscispace.com These enzymatic reactions are typically performed under mild conditions in aqueous media, offering high stereoselectivity and reducing the need for hazardous reagents. google.comscispace.com The optimization of biocatalytic processes involves factors such as enzyme selection, pH, temperature, substrate concentration, and the use of co-solvents to improve substrate solubility and enzyme stability. The use of immobilized enzymes can also facilitate catalyst recovery and reuse, further enhancing the industrial viability of the process. beilstein-journals.org

Continuous flow chemistry is another advanced manufacturing technology that offers significant advantages for the synthesis of chiral piperidines. tulane.eduacs.org By performing reactions in a continuous stream through a reactor, it is possible to achieve better control over reaction parameters, leading to improved yields, selectivity, and safety. tulane.eduacs.org The scale-up of a continuous flow process is typically more straightforward than for batch processes, as it involves running the process for a longer duration rather than increasing the reactor size. organic-chemistry.org

Below is an interactive data table summarizing various synthetic conditions for piperidine derivatives:

PrecursorReagent/CatalystReducing Agent/ConditionsProductYield (%)Enantiomeric Excess (%)Reference
1-Benzyl-4-methylpiperidin-3-oneMethylamine, Titanium(IV) isopropoxideSodium borohydride(1-Benzyl-4-methylpiperidin-3-yl)-methylamineHighRacemic googleapis.com
N-benzylpyridinium saltsChiral Rhodium CatalystFormic acid/triethylamineChiral PiperidinesHighHigh dicp.ac.cn
N-protected 3-piperidoneTransaminaseAmino donor(R)-3-amino-piperidine derivativeHighHigh google.comscispace.com
N-(tert-butylsulfinyl)-bromoimineGrignard reagentsContinuous flowα-Chiral Piperidines>80>90:10 dr tulane.eduacs.org
N-Cbz-protected L-ornithinolGalactose oxidase, Imine reductaseOne-pot cascadeL-3-N-Cbz-aminopiperidineup to 54High rsc.org

Challenges in Large-Scale Production of Chiral Piperidine Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of chiral piperidine derivatives like this compound is fraught with challenges. These challenges can be broadly categorized into chemical, technical, and economic hurdles.

Chemical Challenges:

Use of Hazardous Reagents: Many traditional synthetic routes employ hazardous and pyrophoric reagents such as lithium aluminum hydride and sodium hydride. googleapis.com Handling these materials on a large scale requires specialized equipment and stringent safety protocols, increasing operational complexity and cost.

Expensive Catalysts and Reagents: Asymmetric synthesis often relies on expensive chiral catalysts, typically based on precious metals like rhodium or iridium. dicp.ac.cngoogle.com The cost of these catalysts can be prohibitive for commercial-scale production, and their efficient recovery and recycling are critical for economic viability.

Stereochemical Control: Achieving and maintaining high enantiomeric purity on a large scale can be difficult. Chiral resolution of racemic mixtures is often inefficient, with a theoretical maximum yield of 50% for the desired enantiomer, and can be a costly and labor-intensive process. google.combeilstein-journals.org Asymmetric syntheses, while more atom-economical, may require extensive optimization to achieve the desired level of stereocontrol consistently at scale.

Purification: The purification of the final product and intermediates can be a significant bottleneck. Methods like column chromatography, which are common in the laboratory, are often impractical and expensive for large-scale production. googleapis.com The development of scalable purification methods, such as crystallization-induced resolution, is often necessary.

Technical and Economic Challenges:

Extreme Reaction Conditions: Some synthetic steps may require very high pressure or extreme temperatures, which necessitates specialized and costly industrial reactors. googleapis.com Such conditions also increase the safety risks associated with the process.

Process Scalability: A synthetic route that works well on a laboratory scale may not be directly transferable to a large-scale industrial setting. Issues such as heat transfer, mass transfer, and mixing can become critical at larger scales and may require significant process re-development. organic-chemistry.org

Environmental Concerns: The use of large volumes of organic solvents and the generation of significant amounts of chemical waste are major environmental concerns in the chemical industry. The development of greener and more sustainable synthetic processes is becoming increasingly important. google.comscispace.com

The following table outlines some of the key challenges and potential mitigation strategies in the large-scale production of chiral piperidine derivatives:

ChallengeDescriptionPotential Mitigation StrategiesReference
Hazardous ReagentsUse of pyrophoric materials like LiAlH4 and NaH.Substitution with safer reducing agents (e.g., sodium borohydride), use of biocatalysis. googleapis.com
Expensive CatalystsHigh cost of chiral catalysts (e.g., Rhodium-based).Catalyst recycling, use of more economical catalysts, biocatalysis with immobilized enzymes. dicp.ac.cngoogle.combeilstein-journals.org
StereocontrolDifficulty in achieving high enantiomeric purity.Asymmetric synthesis, enzymatic resolution, crystallization-induced resolution. google.combeilstein-journals.org
PurificationImpracticality of column chromatography at scale.Development of robust crystallization procedures, salt formation for purification. googleapis.com
Extreme ConditionsRequirement for high pressure or temperature.Development of synthetic routes that proceed under milder conditions, use of continuous flow reactors. googleapis.comorganic-chemistry.org
Low Overall YieldCumulative losses in multi-step syntheses.Process optimization to improve step-wise yields, development of more convergent synthetic strategies. googleapis.com
ScalabilityIssues with heat/mass transfer and mixing at scale.Process modeling and engineering studies, implementation of continuous flow manufacturing. organic-chemistry.org
Environmental ImpactGeneration of solvent and chemical waste.Use of greener solvents (e.g., water), biocatalysis, atom-economical reactions. google.comscispace.com

Computational Chemistry and Molecular Modeling of R 1 Benzyl Piperidin 3 Yl Methyl Amine and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules like ((R)-1-Benzyl-piperidin-3-yl)-methyl-amine. These methods provide a detailed picture of the molecule's structure and behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzylpiperidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). colab.ws These calculations can predict key geometrical parameters. For a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, DFT was used to determine optimized bond lengths and angles which were found to be in good agreement with experimental data. colab.ws

Furthermore, DFT is utilized to predict spectroscopic properties. For instance, theoretical vibrational frequencies (FT-IR and Raman spectra) can be calculated and compared with experimental results to confirm the molecular structure. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, aiding in the interpretation of experimental NMR spectra. colab.ws

Table 1: Representative Predicted Spectroscopic Data for a Benzylpiperidine Analog (1-Benzyl-4-(N-Boc-amino)piperidine) using DFT

Spectroscopic Data Predicted Value
Key Vibrational Frequencies (cm⁻¹) C-H stretching, N-H bending, C-N stretching
¹H NMR Chemical Shifts (ppm) Aromatic protons, piperidine (B6355638) ring protons, benzyl (B1604629) group protons
¹³C NMR Chemical Shifts (ppm) Aromatic carbons, piperidine ring carbons, benzyl group carbons

Note: This table is illustrative of the types of data obtained for analogs; specific values for this compound would require dedicated calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. nih.gov

For benzylpiperidine analogs, the HOMO is often localized on the electron-rich regions, such as the phenyl ring, while the LUMO is distributed over the electron-deficient parts of the molecule. nih.gov The HOMO-LUMO energy gap can be calculated to predict the molecule's reactivity towards other chemical species. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). nih.govnih.gov Green areas denote neutral potential.

In studies of benzylpiperidine derivatives, MEP maps can identify the electronegative nitrogen and oxygen atoms as centers of negative potential, while hydrogen atoms attached to heteroatoms often show positive potential. colab.ws

Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, which contribute to its stability. researchgate.net This analysis can quantify the extent of electron delocalization (charge transfer) from donor (filled) orbitals to acceptor (vacant) orbitals. colab.ws These interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy associated with these interactions can be calculated to assess their significance. researchgate.net For similar compounds, NBO analysis has been used to study intramolecular charge transfer, which plays a role in the molecule's electronic properties. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to understand the mechanism of action and to design new, more potent molecules.

Molecular docking simulations have been extensively used to study the interactions of benzylpiperidine and piperidine derivatives with various biological targets, such as enzymes and receptors. nih.govresearchgate.netresearchgate.net These studies can predict the binding mode of the ligand within the active site of the protein and identify the key amino acid residues involved in the interaction. nih.gov

The types of interactions typically observed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For example, the nitrogen atom in the piperidine ring is often involved in hydrogen bonding with acidic residues in the protein's active site. nih.gov The benzyl group frequently engages in hydrophobic interactions with nonpolar residues. nih.gov

The results of docking studies are often summarized in an "interaction fingerprint," which details the specific amino acids and the nature of their interactions with the ligand. This information is crucial for understanding the structure-activity relationship and for designing analogs with improved binding affinity and selectivity. researchgate.net

Table 2: Common Interacting Residues and Interaction Types for Benzylpiperidine Analogs in Protein Binding Sites

Target Protein Class Common Interacting Residues Predominant Interaction Types
Kinases Asp, Glu, Lys Hydrogen Bonding, Electrostatic
G-Protein Coupled Receptors Asp, Ser, Tyr Hydrogen Bonding, Aromatic
Enzymes (e.g., Cholinesterases) Trp, Tyr, His Pi-pi Stacking, Hydrogen Bonding

Note: This table provides a generalized overview based on studies of analogs. The specific interactions for this compound would depend on the specific protein target.

Computational Validation of Experimental Binding Affinities and Inhibitory Potencies

In the study of this compound and its analogs, computational methods serve as a critical tool for validating and rationalizing experimental findings. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between these piperidine-based ligands and their biological targets at an atomic level. These simulations provide insights into the binding modes and help to understand the intermolecular forces that govern the affinity of a compound for its receptor.

Molecular docking studies, for instance, predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For a series of piperidine derivatives, docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues within the receptor's binding pocket. tandfonline.com For example, in studies on piperidine derivatives targeting the sigma-1 (σ1) receptor, docking analyses, followed by MD simulations, have been used to elucidate the network of interactions. rsc.org These computational studies can confirm the crucial role of polar and hydrophobic interactions in stabilizing the ligand within the receptor's sub-pockets. rsc.org The binding affinities calculated from these simulations can then be compared with experimentally determined values (e.g., Ki or IC50) to validate the computational model. A strong correlation between predicted and experimental affinities lends confidence to the binding mode hypothesis.

Molecular dynamics simulations further enhance this validation by providing a dynamic view of the ligand-receptor complex over time. rsc.org These simulations can reveal the stability of the predicted binding pose and highlight the flexibility of both the ligand and the receptor, which is often crucial for a successful binding event. nih.gov By analyzing the trajectory of an MD simulation, researchers can identify crucial amino acid residues that consistently interact with the ligand, offering a deeper understanding of the structural basis for its biological activity. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy for correlating the structural or physicochemical properties of compounds with their biological activities. emanresearch.org For analogs of this compound, QSAR studies are instrumental in understanding how variations in the molecular structure affect their potency and efficacy. researchgate.net

Development of Predictive Models for Biological Activity Based on Physicochemical Descriptors

The development of predictive QSAR models begins with the compilation of a dataset of piperidine derivatives with known biological activities. researchgate.net A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into several types, including electronic (e.g., Hammett sigma), steric (e.g., molar refractivity, STERIMOL values), and hydrophobic (e.g., π values). nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) are then used to build a mathematical model that links these descriptors to the observed biological activity. researchgate.net For a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, a Hansch analysis (a linear free-energy related model) was used to create a QSAR model for CCR5 receptor binding affinity. nih.gov The robustness and predictive power of the resulting models are rigorously evaluated using internal and external validation techniques to ensure they are statistically significant and can accurately predict the activity of new, untested compounds. researchgate.net A well-validated QSAR model can serve as a valuable tool for virtual screening and for prioritizing the synthesis of new analogs with potentially improved activity. clinmedkaz.orgresearchgate.net

Elucidation of Structural Features Governing Pharmacological Responses

One of the primary outcomes of QSAR modeling is the elucidation of the key structural features that drive the pharmacological activity of a series of compounds. nih.gov By analyzing the descriptors that are most influential in the QSAR equation, researchers can gain insights into the structure-activity relationship (SAR).

For instance, in the QSAR study of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists, the analysis highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Three-dimensional QSAR techniques like Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) provide even more detailed insights by generating 3D contour maps. nih.gov These maps visualize regions around the molecule where modifications are likely to enhance or diminish activity. For the benzylpiperidinyl series, MSA models indicated that substituents with a high relative negative charge value enhance binding affinity, while an increase in the area of the molecular shadow in a specific plane is detrimental to activity. nih.gov Such findings are invaluable for guiding the rational design of new, more potent analogs by indicating which parts of the molecule, such as the benzyl or phenyl rings, can be modified to improve pharmacological response. rsc.orgresearchgate.net

Advanced Computational Methodologies in Drug Discovery for Piperidine Scaffolds

The discovery and optimization of drugs based on the piperidine scaffold, including compounds like this compound, are increasingly benefiting from a range of advanced computational methodologies beyond traditional QSAR and docking. researchgate.netnih.gov These methods accelerate the drug discovery process, reduce costs, and increase the success rate of identifying promising lead candidates. beilstein-journals.orgnih.gov

Structure-based drug design (SBDD) approaches are paramount when the 3D structure of the biological target is known. beilstein-journals.org Techniques like virtual high-throughput screening (vHTS) allow for the rapid screening of vast chemical libraries against the target's binding site to identify potential hits. beilstein-journals.org For piperidine scaffolds, this can help discover novel derivatives with desired biological activities. clinmedkaz.org

When a target structure is unavailable, ligand-based drug design (LBDD) methods are employed. emanresearch.org Pharmacophore modeling, a key LBDD technique, involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific receptor. nih.gov This pharmacophore model can then be used as a 3D query to search databases for new molecules that fit the model, including novel piperidine-containing compounds.

Furthermore, the integration of artificial intelligence and machine learning is revolutionizing the field. researchgate.net These algorithms can develop highly predictive QSAR models, predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and even design novel molecules de novo with desired characteristics. nih.govresearchgate.net By applying these advanced computational tools, researchers can more effectively navigate the complex chemical space of piperidine derivatives to design and optimize next-generation therapeutic agents. researchgate.net

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Molecular Identification and Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of ((R)-1-Benzyl-piperidin-3-yl)-methyl-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) would likely resonate as a singlet or a pair of doublets around δ 3.5 ppm. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm) due to spin-spin coupling. The N-methyl protons would be expected to show a singlet at approximately δ 2.2-2.4 ppm. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data by providing information on the carbon framework. The aromatic carbons of the benzyl group would show signals in the δ 127-140 ppm region. The benzylic carbon is expected around δ 60-65 ppm. The carbons of the piperidine ring would resonate in the aliphatic region (δ 20-60 ppm), and the N-methyl carbon would appear at approximately δ 30-40 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals, especially for the complex spin systems within the piperidine ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in the confirmation of the relative stereochemistry.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅)7.2-7.4Multiplet
Benzylic (CH₂)~3.5Singlet / AB quartet
Piperidine Ring1.5-3.0Multiplets
N-Methyl (CH₃)2.2-2.4Singlet
Amine (NH)VariableBroad Singlet

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

Carbon Group Predicted Chemical Shift (ppm)
Aromatic (C₆H₅)127-140
Benzylic (CH₂)60-65
Piperidine Ring20-60
N-Methyl (CH₃)30-40

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear as a weak to medium band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching vibrations would likely be found in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (HR-MS, FAB MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): HR-MS would be used to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition of this compound (C₁₃H₂₀N₂).

Fragmentation Analysis: Under techniques like Fast Atom Bombardment (FAB) MS or Electrospray Ionization (ESI-MS), the molecule would undergo characteristic fragmentation. A prominent fragment would likely be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragments would arise from the cleavage of the piperidine ring and the loss of the methylamine (B109427) side chain.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While spectroscopic methods provide valuable structural information, X-ray crystallography offers the definitive determination of the solid-state molecular structure.

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry and Conformation

To date, no published single-crystal X-ray diffraction data for this compound has been identified. However, were a suitable crystal to be grown, SCXRD would provide precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, this technique would unambiguously determine the absolute configuration of the stereocenter at the C3 position of the piperidine ring as (R). It would also reveal the preferred conformation of the piperidine ring (likely a chair conformation) and the orientation of the benzyl and methylamine substituents in the crystalline state.

Chromatographic and Other Separation Techniques

Chromatographic techniques are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase, would be the method of choice to determine the enantiomeric purity of the (R)-isomer and to separate it from its (S)-enantiomer. Gas Chromatography (GC) could also be employed for purity analysis, often after derivatization. Thin-Layer Chromatography (TLC) would be used for rapid qualitative monitoring of reactions and purifications.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography is a powerful technique for separating enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. Since enantiomers possess identical physical properties like boiling point and solubility, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) within the GC column. gcms.cz The determination of the enantiomeric excess (% ee), a measure of the purity of a single enantiomer in a mixture, is crucial for this compound, as the biological activity of pharmaceuticals is often specific to one enantiomer.

Methodology and Application:

The analysis of this compound by chiral GC involves the interaction of the analyte with a chiral stationary phase. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are widely used and have proven effective for the separation of a variety of chiral compounds, including amines. chromatographyonline.comwiley.com These cyclodextrin (B1172386) derivatives create chiral cavities and surfaces that interact differently with the (R) and (S) enantiomers, leading to different retention times and, thus, separation. chromatographyonline.com

For amine compounds, derivatization is often necessary to improve their volatility and chromatographic performance, reducing peak tailing and enhancing resolution. nih.govnih.gov A common approach is acylation, for instance, with trifluoroacetic anhydride, to convert the primary or secondary amine into a less polar and more volatile amide derivative. nih.govchromatographyonline.com

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through the capillary column coated with the CSP. The differential interaction between the enantiomers and the CSP results in the elution of one enantiomer before the other. A flame ionization detector (FID) is typically used for detection. wiley.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100 libretexts.org

Illustrative Data Presentation:

The data obtained from a chiral GC analysis would be presented in a format similar to the table below. This table illustrates how the results are structured to allow for the calculation of enantiomeric excess.

Table 1: Representative Data Structure for Chiral GC Analysis
EnantiomerRetention Time (min)Peak Area (arbitrary units)Area %
(S)-1-Benzyl-piperidin-3-yl)-methyl-amineValueValueValue
(R)-1-Benzyl-piperidin-3-yl)-methyl-amineValueValueValue

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities. moravek.comiltusa.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity.

Methodology and Application:

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. asianjpr.com The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, compounds are separated based on their relative affinity for the stationary and mobile phases. More polar compounds, which have a higher affinity for the mobile phase, elute earlier, while less polar compounds, which interact more strongly with the nonpolar stationary phase, are retained longer.

The basic nature of the amine groups in this compound can lead to undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase, causing poor peak shape (tailing). helsinki.fi To mitigate this, acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase. These additives protonate the silanol groups, reducing their interaction with the basic analyte, and also ensure the analyte is in a single ionic form, resulting in sharper, more symmetrical peaks.

Detection is commonly achieved using an ultraviolet (UV) detector. The benzyl group in the molecule contains a phenyl ring, which is a chromophore that absorbs UV light at a specific wavelength (typically around 254 nm), allowing for sensitive detection and quantification. mercativa.com The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Illustrative Data Presentation:

The results from an HPLC purity analysis would be tabulated to show the retention time and relative area of the main peak and any detected impurities.

Table 2: Representative Data Structure for HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (arbitrary units)Area %Identity
1ValueValueValueImpurity A
2ValueValueValueThis compound
3ValueValueValueImpurity B

Future Directions and Emerging Research Avenues for R 1 Benzyl Piperidin 3 Yl Methyl Amine Research

Development of Next-Generation Synthetic Strategies for Complex Analogs

The synthesis of ((R)-1-Benzyl-piperidin-3-yl)-methyl-amine has established foundational routes, but future efforts will likely focus on developing more efficient and versatile strategies to access structurally complex analogs. google.com The limitations of current multi-step processes, which can be costly and employ hazardous reagents, necessitate the exploration of novel synthetic pathways. google.com Future strategies will aim to enable rapid diversification of the core piperidine (B6355638) scaffold, allowing for the systematic exploration of the chemical space around it.

Key areas of development include:

Asymmetric Synthesis: Advancing asymmetric synthesis methods to ensure high enantiomeric purity of more complex derivatives, which is crucial for specific biological interactions.

Flow Chemistry: Implementing continuous flow conditions can offer improved safety, scalability, and efficiency over traditional batch processing for synthesizing analogs. mdpi.com

Catalytic C-H Activation: Utilizing C-H activation/functionalization techniques could allow for direct modification of the piperidine ring or the benzyl (B1604629) group, bypassing the need for pre-functionalized starting materials and streamlining the synthesis of novel derivatives.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the piperidine core could provide a highly efficient, atom-economical approach to generating libraries of diverse and complex analogs in a single step. mdpi.com

Synthetic StrategyObjectivePotential Advantages
Asymmetric CatalysisTo create stereochemically complex analogs with high enantiomeric excess.Improved target specificity and reduced off-target effects.
Continuous Flow SynthesisTo improve reaction efficiency, safety, and scalability for analog production. mdpi.comBetter control over reaction parameters, reduced waste, safer handling of hazardous intermediates. mdpi.com
C-H FunctionalizationTo directly introduce new functional groups onto the piperidine or benzyl moieties.Fewer synthetic steps, access to previously inaccessible analogs.
Multicomponent ReactionsTo rapidly build molecular complexity from simple starting materials in one pot.High efficiency, diversity-oriented synthesis, reduced purification steps.

Identification of Novel Biological Targets and Polypharmacology Investigations

The N-benzyl piperidine moiety is a well-recognized pharmacophore present in numerous biologically active compounds, including acetylcholinesterase (AChE) inhibitors and sigma receptor (σR) ligands. nih.govnih.govnih.govresearchgate.net Future research should aim to explore the potential of this compound derivatives against a wider range of biological targets.

A significant emerging trend is the investigation of polypharmacology , where a single molecule is designed to interact with multiple targets simultaneously. This approach is particularly promising for complex multifactorial diseases like Alzheimer's disease. nih.gov For instance, derivatives could be designed to dually inhibit both AChE and histone deacetylase (HDAC), or to modulate both sigma receptors and cholinesterases. nih.govnih.gov High-throughput screening of analog libraries against diverse panels of receptors, enzymes, and ion channels will be crucial for identifying novel activities and understanding the structure-activity relationships (SAR) that govern target selectivity and polypharmacology.

Potential Target ClassSpecific ExamplesTherapeutic AreaRationale for Investigation
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's Disease nih.govresearchgate.netThe benzylpiperidine core is a key feature of known AChE inhibitors like donepezil (B133215). researchgate.net
Sigma Receptorsσ1 and σ2 subtypesNeuropathic Pain, Neurological Disorders nih.govresearchgate.netN-benzylpiperidine derivatives have shown high affinity for sigma receptors. nih.govresearchgate.net
Histone Deacetylases (HDACs)Class I, II, and IV HDACsCancer, Alzheimer's Disease nih.govHybrid molecules incorporating this scaffold could be designed as dual-target HDAC/AChE inhibitors. nih.gov
G-Protein Coupled Receptors (GPCRs)Dopamine (B1211576), Serotonin (B10506), Opioid ReceptorsCNS DisordersThe piperidine scaffold is a common feature in many CNS-active agents.
Ion ChannelsSodium, Potassium, Calcium ChannelsPain, EpilepsyModulation of ion channels is a key mechanism for many neurological drugs.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. mdpi.com These computational tools can be applied to the this compound scaffold to design novel analogs with optimized properties. AI/ML models, trained on large datasets of chemical structures and biological activities, can predict the therapeutic potential and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds before they are synthesized. mdpi.comnih.gov

Future applications include:

De Novo Design: Using generative AI models to create novel molecular structures based on the core scaffold that are predicted to have high affinity for a specific biological target. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs and guide lead optimization.

Virtual Screening: Screening large virtual libraries of derivatives against computational models of protein targets to identify the most promising candidates for synthesis.

Retrosynthesis Prediction: Employing AI to devise the most efficient synthetic routes for complex, computationally designed target molecules. nih.gov

AI/ML ApplicationDescriptionImpact on Research
Generative ModelsAlgorithms that create new molecules with desired properties based on the core scaffold.Accelerates the discovery of novel chemical entities with high predicted activity. mdpi.com
QSAR ModelingStatistical models that correlate chemical structure with biological activity.Guides the rational design of more potent and selective analogs.
Molecular Docking & SimulationComputational methods to predict the binding mode and affinity of ligands to protein targets.Prioritizes compounds for synthesis, reducing time and cost. researchgate.net
ADME/Toxicity PredictionModels that predict pharmacokinetic and toxicity profiles of virtual compounds.Enables early-stage deselection of candidates with unfavorable properties. mdpi.com

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

Beyond direct therapeutic applications, derivatives of this compound can be developed into chemical probes to investigate fundamental biological pathways. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms.

To serve as a probe, the parent compound would need to be modified by incorporating a reporter tag or a reactive group without significantly disrupting its biological activity.

Affinity-Based Probes: Analogs could be functionalized with photoreactive groups (e.g., diazirines) or electrophilic warheads to enable covalent labeling of their target proteins, facilitating target identification and validation.

Fluorescent Probes: Conjugation with a fluorescent dye (e.g., fluorescein, rhodamine) would allow for the visualization of the target protein's localization and dynamics within cells using microscopy techniques.

Biotinylated Probes: Attaching a biotin (B1667282) tag would enable the affinity purification (pull-down) of the target protein and its associated binding partners from cell lysates, helping to elucidate protein interaction networks.

Probe TypeModificationApplication
Fluorescent ProbeCovalent attachment of a fluorophore.Visualizing target localization and trafficking in live cells via fluorescence microscopy.
Biotinylated ProbeCovalent attachment of a biotin molecule.Target protein isolation (pull-down experiments) and identification of binding partners.
Photo-affinity ProbeIncorporation of a photo-activatable crosslinking group.Covalently labeling the target protein upon UV irradiation for unambiguous target identification.

Design and Synthesis of Prodrugs or Bioconjugates of this compound

To improve the druggability of promising analogs derived from this compound, prodrug and bioconjugate strategies can be employed. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This approach can overcome challenges such as poor solubility, low bioavailability, or unfavorable pharmacokinetics.

For amine-containing compounds, several prodrug strategies are viable:

Carbamates: The secondary amine can be converted into a carbamate, which can be designed to be cleaved by esterases in the body to release the active amine. nih.gov

N-Oxides: For tertiary amine derivatives, conversion to an N-oxide can create a more polar, water-soluble prodrug that may be reduced back to the active amine under specific physiological conditions. nih.gov

Dihydropyridine-Pyridinium Salt System: This brain-targeting prodrug strategy involves linking the amine to a dihydropyridine (B1217469) carrier, which facilitates passage across the blood-brain barrier, followed by oxidation to a charged pyridinium (B92312) salt that traps the drug in the CNS. nih.gov

Bioconjugation involves linking the molecule to a larger biomolecule, such as an antibody or peptide, to achieve targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing systemic side effects.

StrategyApproachPotential Benefit
Prodrug DesignMasking the amine functionality with a bioreversible promoiety (e.g., (acyloxy)alkyl carbamate). nih.govImproved oral bioavailability, enhanced membrane permeability, or prolonged duration of action.
Brain-Targeting ProdrugsUtilizing a dihydropyridine-based carrier system. nih.govIncreased concentration in the central nervous system for treating neurological disorders.
BioconjugationLinking the compound to a monoclonal antibody or cell-penetrating peptide.Targeted delivery to specific tissues (e.g., tumors), minimizing off-target toxicity.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling ((R)-1-Benzyl-piperidin-3-yl)-methyl-amine in laboratory settings?

  • Methodological Guidance :

  • Use respiratory protection (e.g., P95 respirators in the U.S. or ABEK-P2 in the EU) when airborne concentrations are uncertain .
  • Avoid environmental release; ensure containment to prevent drainage system contamination .
  • Implement standard PPE (gloves, lab coats, eye protection) and conduct regular hazard assessments due to limited toxicological data .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Guidance :

  • Adapt multi-step synthesis from analogous piperidine derivatives. For example:

N-Acylation of a pyridine precursor (e.g., 3-amino-4-methylpyridine) .

Quaternization using benzyl halides .

Partial reduction with sodium borohydride in methanol/water .

Reductive amination with methylamine and titanium(IV) isopropoxide to introduce the methylamine group .

  • Purify intermediates via column chromatography or recrystallization.

Q. How can researchers address gaps in physicochemical data for this compound?

  • Methodological Guidance :

  • Use computational tools (e.g., Joback or Crippen methods) to estimate properties like logP, boiling point, or critical temperature .
  • Validate predictions experimentally via DSC (melting point) or GC-MS (volatility) .

Advanced Research Questions

Q. What strategies optimize enantiomeric resolution during synthesis of the (R)-enantiomer?

  • Methodological Guidance :

  • Employ chiral resolving agents like ditoluoyl-(L)-tartaric acid to separate enantiomers post-synthesis .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Consider asymmetric catalysis (e.g., chiral ligands in hydrogenation) to enhance stereoselectivity during reductive amination.

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Guidance :

  • Perform molecular docking studies targeting receptors like serotonin or dopamine transporters, leveraging structural analogs (e.g., bis[(6-methylpyridin-2-yl)methyl]amine as a ligand template) .
  • Use QSAR models to correlate physicochemical properties (logP, polar surface area) with bioavailability .

Q. What analytical techniques ensure stereochemical purity in final products?

  • Methodological Guidance :

  • Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases for enantiomer separation.
  • NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How can researchers mitigate inconsistencies in toxicity assessments for this compound?

  • Methodological Guidance :

  • Conduct tiered toxicology studies:

In vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) .

In vivo acute toxicity (OECD 423 guidelines) to address conflicting carcinogenicity classifications .

  • Cross-reference data with structurally similar amines (e.g., piperidine derivatives) to infer hazard potential .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on environmental persistence?

  • Methodological Guidance :

  • Perform OECD 301 biodegradation tests to assess mineralization rates under aerobic/anaerobic conditions .
  • Compare results with analogs (e.g., benzylamine derivatives) to identify structural determinants of persistence .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
((R)-1-Benzyl-piperidin-3-yl)-methyl-amine
Reactant of Route 2
Reactant of Route 2
((R)-1-Benzyl-piperidin-3-yl)-methyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.